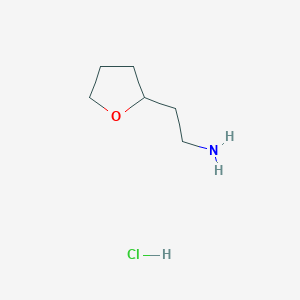

2-(Oxolan-2-yl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-(Oxolan-2-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxolan-2-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxolan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZQZDZHBNGVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

The following technical guide provides an in-depth analysis of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride , a critical building block in modern medicinal chemistry.

Chemical Identity & Specifications

This compound, also known as 2-(Tetrahydrofuran-2-yl)ethylamine hydrochloride , serves as a versatile saturated heterocyclic amine scaffold. It bridges the gap between lipophilic linkers and polar ether functionalities, making it invaluable for tuning physicochemical properties in drug candidates.

Core Identifiers

| Parameter | Specification |

| IUPAC Name | 2-(Oxolan-2-yl)ethan-1-amine hydrochloride |

| Common Synonyms | 2-(Tetrahydrofuran-2-yl)ethylamine HCl; Tetrahydrofurfurylmethylamine HCl (Note: often confused, strict nomenclature is ethylamine) |

| Free Base CAS | 98277-97-5 |

| (1R)-Enantiomer HCl CAS | 2089682-47-1 |

| Molecular Formula | C₆H₁₃NO[1][2][3][4] · HCl |

| Molecular Weight | 151.63 g/mol (Salt); 115.17 g/mol (Base) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |

Synthetic Pathways & Production

The synthesis of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride typically proceeds via the reduction of its aromatic furan counterpart. This approach ensures high yield and allows for the preservation of the carbon skeleton while saturating the heterocyclic ring.

Primary Route: Catalytic Hydrogenation

The most robust industrial pathway involves the high-pressure hydrogenation of 2-(Furan-2-yl)ethan-1-amine (CAS 1121-46-6).

Protocol:

-

Precursor Loading: Dissolve 2-(Furan-2-yl)ethan-1-amine in acetic acid or methanol.

-

Catalyst: Add 5% Rhodium on Carbon (Rh/C) or Raney Nickel. Rhodium is preferred for minimizing ring-opening side reactions.

-

Hydrogenation: Pressurize the reactor to 50–100 psi H₂ at ambient temperature to 50°C.

-

Workup: Filter the catalyst through Celite. Concentrate the filtrate.

-

Salt Formation: Redissolve the residue in anhydrous diethyl ether or ethanol and treat with 4M HCl in dioxane.

-

Isolation: The hydrochloride salt precipitates; collect via filtration and dry under vacuum.

Mechanistic Visualization

The following diagram illustrates the transformation from the furan precursor to the final tetrahydrofuran salt.

Caption: Catalytic hydrogenation pathway converting the aromatic furan ring to the saturated oxolane system.

Structural Analysis & Quality Control

Verification of the tetrahydrofuran ring saturation is critical, as partial reduction products (dihydrofurans) are common impurities.

NMR Characterization (Predicted)

-

¹H NMR (400 MHz, D₂O):

-

δ 3.85–3.75 (m, 1H): C2-H of the THF ring (chiral center).

-

δ 3.70–3.60 (m, 2H): C5-H₂ of the THF ring (ether protons).

-

δ 2.95 (t, 2H): –CH₂–CH₂ –NH₃⁺ (methylene adjacent to nitrogen).

-

δ 1.95–1.50 (m, 6H): Overlapping multiplets from THF ring interior (C3/C4) and the linker –CH₂ –CH₂–N.

-

Impurity Profile

-

Furan Analog: Detectable by aromatic protons at δ 6.0–7.5 ppm.

-

Ring Opening: Linear amino-alcohols resulting from reductive cleavage of the C–O bond (often caused by excessive temperature or acidic conditions during hydrogenation).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in fragment-based drug discovery (FBDD). It offers a unique combination of a hydrogen bond acceptor (ether oxygen) and a hydrogen bond donor (primary amine), separated by a flexible ethylene linker.

Pharmacophore Mapping

The 2-(Oxolan-2-yl) moiety acts as a bioisostere for proline or cyclopentane derivatives but with improved solubility due to the ether oxygen.

-

Solubility Enhancement: The THF oxygen lowers the LogP (approx. 0.3–0.8) compared to the cyclopentyl analog, improving aqueous solubility.

-

Stereochemistry: The C2 position is chiral. The (S)- and (R)-enantiomers often exhibit distinct binding profiles in GPCRs and ion channels.

-

Linker Flexibility: The ethyl chain allows the amine to reach binding pockets that are distal to the hydrophobic interaction site of the THF ring.

Caption: Pharmacophore interactions of the 2-(oxolan-2-yl)ethan-1-amine scaffold within a biological target.

Handling & Safety Protocols

-

Hygroscopicity: The HCl salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Toxicology: While specific data for this salt is limited, aliphatic amines are generally irritants. The furan precursor is known to be toxic; ensure complete hydrogenation to mitigate aromatic furan toxicity.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

PubChem. 2-(Oxolan-2-yl)ethan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Tetrahydrofurans. Available at: [Link]

Sources

Technical Whitepaper: Characterization and Utilization of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

[1][2]

Executive Summary

2-(Oxolan-2-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydrofuran-2-yl)ethanamine HCl) is a critical aliphatic amine building block in medicinal chemistry.[1][2] With a molecular weight of 151.63 g/mol , it serves as a robust fragment for introducing the tetrahydrofuran (THF) motif—a privileged scaffold known for improving aqueous solubility and metabolic stability in drug candidates.[1][2] This guide provides a definitive technical analysis of its molecular weight implications, stoichiometric handling, and application in high-fidelity synthesis.[1][2]

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

Accurate stoichiometry in drug development relies on a precise understanding of the salt form versus the free base.[1][2] For 2-(Oxolan-2-yl)ethan-1-amine, the hydrochloride salt is the preferred solid form due to enhanced stability and crystallinity compared to the hygroscopic oil of the free base.[1][2]

Molecular Weight Breakdown[1][2]

The molecular weight (MW) used for stoichiometric calculations must account for the hydrochloride counterion.[1][2]

| Component | Formula | Average MW ( g/mol ) | Monoisotopic Mass (Da) |

| Free Base | C₆H₁₃NO | 115.17 | 115.0997 |

| Hydrochloric Acid | HCl | 36.46 | 35.9767 |

| Target Salt (HCl) | C₆H₁₃NO[1][2][3] · HCl | 151.63 | 151.0764 |

Critical Note: When converting from a literature procedure using the free base, a correction factor of 1.316 (151.63 / 115.[1][2]17) must be applied to the mass of the HCl salt to maintain molar equivalence.[1][2]

Structural Connectivity

The compound features a primary ethylamine chain attached to the C2 position of a saturated oxolane ring.[1][2] This creates a chiral center at C2.[1][2] Unless specified as (R) or (S), the commercial material is typically supplied as a racemate.[1][2]

Figure 1: Connectivity of 2-(Oxolan-2-yl)ethan-1-amine HCl showing the chiral center and salt formation.[1][2]

Synthetic Utility & Quality Control

Applications in Drug Discovery

The tetrahydrofuran ring acts as a bioisostere for cyclopentane or proline derivatives, often utilized to modulate lipophilicity (LogP) and introduce hydrogen bond acceptors without adding donors.[1][2]

-

Fragment-Based Drug Discovery (FBDD): Used to probe binding pockets requiring a polar aliphatic group.[1][2]

-

Peptidomimetics: The ethylamine chain provides a flexible linker, allowing the THF ring to adopt specific conformations in active sites.[1][2]

Analytical Validation (QC)

Verifying the identity of the HCl salt is crucial before committing to large-scale synthesis.[1][2]

-

1H NMR (D₂O, 400 MHz):

-

δ 4.05-3.95 (m, 1H): Methine proton at C2 of the THF ring (deshielded by Oxygen).[1][2]

-

δ 3.85-3.70 (m, 2H): Methylene protons adjacent to Oxygen (C5 of THF).[1][2]

-

δ 3.05 (t, 2H): Methylene protons adjacent to Nitrogen (CH₂-NH₃⁺).[1][2]

-

δ 2.10-1.50 (m, 6H): Remaining methylene protons in the ring and linker.[1][2]

-

-

Mass Spectrometry (ESI+):

Experimental Protocols

Standard Amide Coupling Workflow

The following protocol describes the coupling of 2-(Oxolan-2-yl)ethan-1-amine HCl with a carboxylic acid, a standard reaction in library synthesis.

Reagents:

-

Amine HCl Salt: 1.2 equiv[2]

-

DIPEA (Base): 3.0 - 4.0 equiv (Crucial for neutralizing the HCl salt)[1][2]

-

Solvent: DMF or DCM

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equiv of Carboxylic Acid in DMF (0.1 M concentration).

-

Activation: Add 1.2 equiv of HATU and 1.0 equiv of DIPEA. Stir for 5 minutes to activate the acid.

-

Neutralization & Addition: In a separate vial, dissolve 1.2 equiv of 2-(Oxolan-2-yl)ethan-1-amine HCl in minimal DMF with 2.0 equiv of DIPEA. Note: This pre-neutralization ensures the free amine is available for reaction.

-

Reaction: Add the amine solution to the activated acid mixture.

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the product mass (MW_acid + 115.17 - 18.02).[1][2]

Visualization of Derivatization Workflow

Figure 2: Logical workflow for converting the HCl salt into a functionalized amide.

Handling and Stability Data

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[2] It should be stored in a desiccator at room temperature or 4°C. Exposure to ambient moisture can alter the effective molecular weight, leading to stoichiometric errors.[1][2]

-

Solubility:

-

Safety: Irritant to eyes and skin.[2][4] Standard PPE (gloves, goggles) is mandatory.[1][2]

Stoichiometric Reference Table

Use this table for quick calculations in the lab:

| Scale (mmol) | Mass of Amine HCl (mg) | Volume of DIPEA (µL) (3.0 equiv) |

| 0.1 | 15.2 | 52 |

| 0.5 | 75.8 | 261 |

| 1.0 | 151.6 | 522 |

| 5.0 | 758.2 | 2610 |

References

Sources

- 1. 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride | C13H18ClNO | CID 18369596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. guidechem.com [guidechem.com]

An In-depth Technical Guide to 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of key chemical building blocks is fundamental to innovation in drug discovery and materials science. This guide is dedicated to providing an in-depth technical overview of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, a versatile intermediate. We will move beyond a simple recitation of facts to explore the causality behind its properties and applications, offering field-proven insights to empower your research and development endeavors. This document is structured to be a self-validating system, with each piece of information supported by authoritative references, ensuring the highest level of scientific integrity.

Molecular Structure and Physicochemical Properties

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a primary amine featuring a saturated five-membered tetrahydrofuran (oxolane) ring connected to an ethylamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient form for various synthetic applications.

The core structure consists of a chiral center at the C2 position of the oxolane ring, meaning it can exist as either the (R)- or (S)-enantiomer, or as a racemic mixture. The specific stereochemistry can be crucial in its application, particularly in the synthesis of chiral drug molecules where enantiomeric purity is a critical determinant of pharmacological activity and safety.

A comprehensive summary of its physicochemical properties is presented in the table below:

| Property | Value | Source |

| IUPAC Name | 2-(oxolan-2-yl)ethan-1-amine;hydrochloride | PubChem[1] |

| Molecular Formula | C₆H₁₄ClNO | PubChem[1] |

| Molecular Weight | 151.64 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Generic for amine hydrochlorides |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Soluble in water | Generic for amine hydrochlorides |

| CAS Number | 188355-70-6 |

Synthesis and Manufacturing

The synthesis of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below, we explore a common and logical synthetic approach starting from 2-(tetrahydrofuran-2-yl)acetonitrile.

Experimental Protocol: Reduction of 2-(Tetrahydrofuran-2-yl)acetonitrile

This protocol describes a common method for the synthesis of the free amine, which can then be readily converted to the hydrochloride salt.

Step 1: Reduction of the Nitrile

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-(tetrahydrofuran-2-yl)acetonitrile in anhydrous THF is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature below 20 °C.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate and washings are concentrated under reduced pressure to yield the crude 2-(Oxolan-2-yl)ethan-1-amine.

Step 2: Formation of the Hydrochloride Salt

-

The crude amine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The resulting white solid is collected by filtration, washed with the solvent, and dried under vacuum to afford 2-(Oxolan-2-yl)ethan-1-amine hydrochloride in high purity.

Causality Behind Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is necessary for the efficient conversion of the nitrile to the primary amine. The choice of THF as a solvent is due to its ability to dissolve both the starting material and the reducing agent, and its inertness under the reaction conditions. The specific workup procedure with water and sodium hydroxide is a standard method (Fieser workup) to safely decompose the excess LiAlH₄ and aluminum salts into an easily filterable solid. The final salt formation in an organic solvent ensures the precipitation of the pure hydrochloride salt, leaving most organic impurities in the solution.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride. A combination of spectroscopic techniques provides a "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the title compound are not publicly available, we can predict the expected signals based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals. The protons on the ethylamine chain will appear as multiplets, with the methylene group adjacent to the nitrogen being deshielded and appearing at a lower field. The protons of the tetrahydrofuran ring will also exhibit complex splitting patterns due to their diastereotopic nature. The proton on the C2 carbon of the THF ring, being adjacent to the oxygen atom and the ethylamine substituent, will be the most deshielded proton of the ring system. The broad singlet corresponding to the -NH₃⁺ protons would be observed, and its chemical shift would be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of the different carbon environments: two carbons in the ethylamine chain and four carbons in the tetrahydrofuran ring. The carbon adjacent to the nitrogen and the C2 and C5 carbons of the THF ring (adjacent to the oxygen) would appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride would display characteristic absorption bands that confirm the presence of the key functional groups.

-

N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, which is characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group in the hydrochloride salt. This broadness is due to hydrogen bonding.

-

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methylene groups.

-

N-H Bending: A medium to strong band around 1600-1500 cm⁻¹ is attributable to the asymmetric and symmetric bending vibrations of the -NH₃⁺ group.

-

C-O Stretching: A strong absorption band in the 1100-1000 cm⁻¹ region is characteristic of the C-O-C stretching of the ether linkage in the tetrahydrofuran ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the free base, 2-(Oxolan-2-yl)ethan-1-amine, would likely show a molecular ion peak ([M]⁺) at m/z 115. The fragmentation pattern would be dominated by the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and the tetrahydrofuran ring. Common fragments would include the loss of an ethylamine side chain and fragmentation of the tetrahydrofuran ring. The most abundant ion is often the one resulting from the alpha-cleavage, leading to a fragment with m/z = 30 ([CH₂=NH₂]⁺).[2]

Applications in Drug Development and Organic Synthesis

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a tetrahydrofuran moiety, allows for its incorporation into a wide range of more complex molecular architectures.

Key Intermediate in the Synthesis of Vilazodone

A prominent application of this compound is as a key intermediate in the synthesis of Vilazodone, an antidepressant drug.[3][4][5] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[5] The synthesis of Vilazodone involves the coupling of 2-(Oxolan-2-yl)ethan-1-amine with a suitable indole derivative. The tetrahydrofuran ring in this intermediate is a crucial structural element of the final drug molecule.

Versatile Building Block

Beyond its role in the synthesis of Vilazodone, the unique structural features of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride make it an attractive starting material for the synthesis of a variety of other biologically active compounds and novel materials. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to introduce diverse functionalities.[6][7] The tetrahydrofuran ring can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

Safety, Handling, and Storage

GHS Hazard Classification (for the free base):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Amine hydrochlorides can be hygroscopic, so storage in a desiccator may be necessary to prevent moisture absorption.

Conclusion

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably the antidepressant Vilazodone. Its unique combination of a primary amine and a tetrahydrofuran ring provides a scaffold for the construction of complex molecules with desirable biological activities. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective utilization in research and development. The principles of causality in its synthetic pathways and the self-validating nature of its analytical characterization underscore the importance of a rigorous scientific approach in the application of this and other key chemical building blocks.

References

- CN102659753A - Synthetic method of 2-thiofuran ethylamine - Google Patents. (n.d.).

- KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents. (n.d.).

- Synthesis of tetrahydrofuran - US4261901A - Google Patents. (n.d.).

- CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents. (n.d.).

-

(PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026, January 6). Retrieved February 3, 2026, from [Link]

-

(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. (2025, August 5). Retrieved February 3, 2026, from [Link]

-

Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

-

mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 3, 2026, from [Link]

-

2-(Oxolan-2-yl)ethan-1-amine - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 3, 2026, from [Link]

- WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents. (n.d.).

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

-

Safety Data Sheet: Ethanolamine hydrochloride - Chemos GmbH&Co.KG. (n.d.). Retrieved February 3, 2026, from [Link]

-

An investigation of the synthesis of vilazodone - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis of some oxopyrano-oxazine compounds from the reactions of malonyl with organonitriles - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

- CN105601536A - Vilazodone intermediate preparation method - Google Patents. (n.d.).

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved February 3, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved February 3, 2026, from [Link]

-

Safety Data Sheet: Ethanolamine - Carl ROTH. (n.d.). Retrieved February 3, 2026, from [Link]

-

PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL INTERMEDIATE - Patent 1971585 - EPO. (2011, March 9). Retrieved February 3, 2026, from [Link]

-

Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters - PMC - NIH. (2017, March 21). Retrieved February 3, 2026, from [Link]

-

Resources Question 6 of 49 > Hint Check Answer Draw the neutral organic starting material that will react with Br, to form 2-bromomethyl)tetrahydrofuran. Draw the neutral organic starting material. Select Draw Rings More Erase с H Br O Br2 Br CH2Cl2 - Chegg. (2020, September 27). Retrieved February 3, 2026, from [Link]

-

VILAZODONE PHARMACEUTICAL COMPOSITION, PREPARATION METHOD THEREFOR AND USE THEREOF - EPO. (2023, November 1). Retrieved February 3, 2026, from [Link]

- US11149015B2 - Methods for producing tetrahydrofuran - Google Patents. (n.d.).

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved February 3, 2026, from [Link]

-

Vilazodone | C26H27N5O2 | CID 6918314 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

- WO2018113599A1 - A process for producing a tetrahydrofuran compound comprising at least two amine functional groups - Google Patents. (n.d.).

- DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents. (n.d.).

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 3, 2026, from [Link]

-

(PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]

- CN114249694A - A kind of preparation method of Teglazan intermediate - Google Patents. (n.d.).

-

MSDS Amine - Resyn Biosciences. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

- 1. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]

- 4. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 5. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Whitepaper: Scalable Synthesis of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Executive Summary

The 2-(oxolan-2-yl)ethylamine scaffold is a critical pharmacophore in medicinal chemistry, serving as a saturated bioisostere for furan derivatives and a flexible linker in kinase inhibitors and GPCR ligands. While several routes exist, this guide prioritizes the Nitrile Reduction Pathway due to its scalability, cost-effectiveness, and high fidelity in preserving the tetrahydrofuran ring integrity.

This whitepaper details a robust, self-validating synthesis protocol starting from commercially available tetrahydrofurfuryl derivatives. It addresses the specific challenges of handling hygroscopic amine salts and mitigating the safety risks associated with ether solvents and hydride reductions.

Strategic Retrosynthetic Analysis

To design the optimal route, we must disconnect the target molecule at the most stable bond. The C-N bond formation via reduction of a nitrile offers the highest atom economy and avoids the over-alkylation issues common in nucleophilic substitution of halides with ammonia.

Pathway Logic

-

Target: 2-(Oxolan-2-yl)ethan-1-amine HCl.

-

Precursor: 2-(Oxolan-2-yl)acetonitrile. This extends the carbon chain by one unit relative to the common "tetrahydrofurfuryl" starting materials.

-

Starting Material: Tetrahydrofurfuryl chloride (or alcohol).

Primary Synthesis Protocol: The Nitrile Reduction Route[1][2]

This route is preferred for gram-to-kilogram scale synthesis. It proceeds in two distinct phases: Cyanation (chain extension) and Reduction.

Phase 1: Preparation of (Tetrahydrofuran-2-yl)acetonitrile

Note: If the nitrile is purchased commercially, proceed directly to Phase 2.

Reagents: Tetrahydrofurfuryl chloride, Sodium Cyanide (NaCN), DMSO. Mechanism: SN2 Nucleophilic Substitution.[1]

-

Setup: Charge a reaction vessel with DMSO (5 vol). Add NaCN (1.2 equiv). Caution: NaCN is highly toxic.

-

Addition: Heat to 60°C. Add Tetrahydrofurfuryl chloride (1.0 equiv) dropwise.

-

Reaction: Stir at 90°C for 4–6 hours. Monitor by GC-MS or TLC (Visualize with KMnO4).

-

Workup: Cool to RT. Quench with water.[2][3][4] Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO. Dry over MgSO4 and concentrate.

-

Purification: Distillation under reduced pressure (bp ~85°C at 15 mmHg).

Phase 2: Reduction to 2-(Oxolan-2-yl)ethan-1-amine

Reagents: Lithium Aluminum Hydride (LiAlH4), Anhydrous THF.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagent Charge: Add anhydrous THF (10 vol) and LiAlH4 (1.5 equiv) pellets. Cool to 0°C using an ice bath.

-

Substrate Addition: Dissolve (Tetrahydrofuran-2-yl)acetonitrile (1.0 equiv) in anhydrous THF (2 vol). Add this solution dropwise to the LiAlH4 suspension over 30 minutes.

-

Critical Control Point: Maintain internal temperature <10°C to prevent runaway exotherms.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3–5 hours.

-

Endpoint: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). The nitrile spot should disappear.

-

-

Fieser Quench (Crucial for Safety):

-

Cool reaction to 0°C.

-

For every x grams of LiAlH4 used:

-

Add x mL water (very slowly).

-

Add x mL 15% NaOH solution.

-

Add 3x mL water.

-

-

Result: This produces a granular white precipitate (aluminum salts) that is easy to filter, avoiding the dreaded "gray sludge" emulsion.

-

-

Isolation: Filter the granular solids through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude free amine as a pale yellow oil.

Salt Formation and Purification

The free amine is prone to oxidation and carbamate formation upon exposure to air (CO2). Conversion to the hydrochloride salt ensures long-term stability.

Reagents: 4M HCl in Dioxane (or diethyl ether), Diethyl Ether (antisolvent).

-

Dissolution: Dissolve the crude free amine oil in dry Diethyl Ether (5 vol). Cool to 0°C.

-

Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise with vigorous stirring.

-

Observation: A white precipitate should form immediately.

-

-

Crystallization: Stir at 0°C for 1 hour.

-

Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

-

Washing: Wash the filter cake with cold anhydrous ether.

-

Drying: Dry in a vacuum oven at 40°C over P2O5 for 12 hours.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| Yield (Step 2) | 75% - 85% | Losses primarily during quench if emulsion forms. |

| Melting Point | 165°C - 170°C (dec.) | Broad range indicates residual moisture. |

| 1H NMR (D2O) | δ 4.0 (m, 1H), 3.8 (m, 2H), 3.1 (t, 2H), 1.9-1.5 (m, 6H) | Characteristic multiplet for THF-C2 proton. |

Process Logic & Safety Workflow

The following diagram illustrates the decision matrix and safety flow for the reduction step, highlighting the critical Fieser quench method.

Alternative Route: The Henry Reaction

For researchers who cannot source the nitrile or wish to avoid cyanide, the Henry Reaction (Nitroaldol) offers a viable alternative using Tetrahydrofurfural.

-

Condensation: Tetrahydrofurfural + Nitromethane (cat. NaOH/MeOH)

2-(2-nitrovinyl)tetrahydrofuran. -

Global Reduction: The resulting nitroalkene is reduced using LiAlH4.

-

Pros: Avoids cyanide.

-

Cons: The nitroalkene intermediate can be unstable; reduction is more exothermic (requires 4-6 equiv of hydride).

-

References

-

Amine Synthesis via Nitrile Reduction: Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles. Journal of Organic Chemistry.[5] Link

-

Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595. Link

-

Safety of THF: National Institute for Occupational Safety and Health (NIOSH). Tetrahydrofuran: IDLH Documentation.[6]Link

-

General Synthesis of THF-amines: Preparation of 2-(tetrahydrofuran-2-yl)ethanamine derivatives. Patent WO2008079277. Link

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. actylislab.com [actylislab.com]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. Tetrahydrofuran - IDLH | NIOSH | CDC [cdc.gov]

Technical Monograph: 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

The following technical guide is structured to serve as a definitive reference for 2-(Oxolan-2-yl)ethan-1-amine hydrochloride . It prioritizes disambiguation, synthetic rigor, and medicinal chemistry utility, deviating from standard templates to address the specific challenges associated with this scaffold.

Content Type: Technical Reference & Synthetic Guide Subject: 2-(Tetrahydrofuran-2-yl)ethanamine HCl (C₆H₁₃NO·HCl)

Executive Summary & Disambiguation

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a chiral, heterocyclic building block used extensively in fragment-based drug discovery (FBDD). It serves as a saturated bioisostere for phenyl-ethylamines and provides a strategic "ether oxygen" hydrogen-bond acceptor to modulate solubility and metabolic stability.

CRITICAL DISAMBIGUATION ALERT: Researchers frequently confuse this molecule with Tetrahydrofurfurylamine (1-carbon spacer).

-

Target Molecule (2-carbon spacer): 2-(Tetrahydrofuran-2-yl)ethan amine.[1]

-

Common Confusion (1-carbon spacer): (Tetrahydrofuran-2-yl)methan amine (Tetrahydrofurfurylamine).

Failure to distinguish between these two leads to failed cyclizations and incorrect pharmacophore spacing.

Nomenclature & Identification

This compound exists as a racemate and two distinct enantiomers. In high-value medicinal chemistry, the enantiopure forms are preferred to avoid off-target binding.

Identification Data Table[2][3]

| Parameter | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| Systematic Name | 2-(Oxolan-2-yl)ethan-1-amine HCl | (S)-2-(Oxolan-2-yl)ethan-1-amine HCl | (R)-2-(Oxolan-2-yl)ethan-1-amine HCl |

| Common Name | 2-(Tetrahydrofuran-2-yl)ethylamine HCl | (S)-2-THF-ethylamine HCl | (R)-2-THF-ethylamine HCl |

| CAS Number (HCl) | Not widely listed (Use Free Base + HCl) | 1384436-20-7 | 2089682-47-1 |

| CAS Number (Free Base) | 98277-97-5 | 1210950-14-3 (approx) | N/A |

| Molecular Formula | C₆H₁₄ClNO | C₆H₁₄ClNO | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol | 151.63 g/mol | 151.63 g/mol |

Synonym Taxonomy (Visual Hierarchy)

The following diagram maps the relationship between the systematic IUPAC names and the common industrial shorthand used in patent literature.

Figure 1: Synonym taxonomy distinguishing systematic nomenclature from industrial shorthand.

Physicochemical Profile

Understanding the physical state of the salt form is vital for accurate stoichiometry in reactions.

-

Appearance: White to off-white hygroscopic solid.

-

Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane (DCM) and diethyl ether.

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture. Protocol Note: Always store in a desiccator. If precise stoichiometry is required for a reaction (e.g., amide coupling), dry the salt under vacuum at 40°C for 4 hours prior to weighing.

-

Stability: Stable under standard conditions. Avoid strong oxidizing agents. The free base is volatile and reacts with CO₂ in the air to form carbamates; the HCl salt protects against this.

Synthetic Routes & Manufacturing

There are two primary routes to access this scaffold. Route A is preferred for bulk manufacturing, while Route B is common in research labs for accessing chiral derivatives.

Route A: Nitrile Reduction (Primary Pathway)

This method converts 2-(tetrahydrofuran-2-yl)acetonitrile into the amine. It preserves the stereochemistry of the THF ring if a chiral starting material is used.

Reaction: 2-THF-CH₂-CN + 2 H₂ → 2-THF-CH₂-CH₂-NH₂

Route B: Furan Reduction (Alternative)

Hydrogenation of the aromatic furan ring of 2-(furan-2-yl)ethanamine. This is less selective and often yields racemate requiring resolution.

Detailed Protocol: Catalytic Hydrogenation (Route A)

This protocol describes the synthesis of the free base, followed by salt formation.

Reagents:

-

Precursor: 2-(Tetrahydrofuran-2-yl)acetonitrile (CAS 33414-62-9).

-

Catalyst: Raney Nickel (active) or 10% Pd/C.

-

Solvent: Methanolic Ammonia (7N NH₃ in MeOH).

-

Hydrogen Source: H₂ gas (Balloon or Parr shaker).

Step-by-Step Methodology:

-

Preparation: In a pressure vessel or round-bottom flask, dissolve 10 mmol of 2-(tetrahydrofuran-2-yl)acetonitrile in 20 mL of methanolic ammonia. Note: Ammonia suppresses the formation of secondary amines.

-

Catalyst Addition: Carefully add 10 mol% of the catalyst under an inert argon atmosphere. (Caution: Raney Ni is pyrophoric).

-

Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (1–3 atm) at room temperature for 12–18 hours. Monitor by TLC (stain with Ninhydrin; the nitrile will disappear, and a baseline amine spot will appear).

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base oil.

-

Salt Formation (Critical Step): Dissolve the crude oil in minimal anhydrous diethyl ether or dioxane. Cool to 0°C. Dropwise add 4M HCl in dioxane (1.1 equivalents). A white precipitate (the target HCl salt) will form immediately.

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway from the nitrile precursor to the hydrochloride salt.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in modern drug design.

-

Solubility Enhancement: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, often improving the aqueous solubility of lipophilic drug candidates compared to a cyclopentyl analog.

-

Conformational Restriction: The THF ring restricts the conformational freedom of the ethyl chain, potentially reducing the entropy penalty upon binding to a protein target (e.g., Kinases, GPCRs).

-

Bioisosterism: It is often used as a saturated bioisostere for the furan ring (to reduce metabolic liability) or the phenyl ring (to move from flat 2D space to 3D space, increasing "Fsp3" character).

Handling & Analytical Protocols (Self-Validating Systems)

To ensure the integrity of your material, perform these checks before use in critical assays.

H-NMR Validation (DMSO-d6)

-

Ammonium Protons: Look for a broad singlet around 8.0–8.5 ppm (integrating to 3H). This confirms the HCl salt form. If this is missing, you have the free base.

-

Chiral Center (C2-H): A multiplet around 3.7–3.9 ppm .

-

Ethyl Linker: Two multiplets (CH₂) around 1.6–1.9 ppm and 2.8–3.0 ppm (adjacent to nitrogen).

Enantiomeric Purity (Chiral HPLC)

For (R) or (S) batches, standard C18 columns cannot separate enantiomers.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV at 210 nm (weak absorbance, high concentration required) or Refractive Index (RI).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10224647, 2-(Oxolan-2-yl)ethan-1-amine. Retrieved from [Link]

Sources

2-(Oxolan-2-yl)ethan-1-amine hydrochloride safety data sheet

Introduction & Chemical Identity

2-(Oxolan-2-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydrofuran-2-yl)ethylamine hydrochloride) is a critical heterocyclic building block in medicinal chemistry. It features a saturated oxygen heterocycle (oxolane/tetrahydrofuran) pendant to a primary ethylamine chain. This structural motif is widely employed in drug discovery to introduce polarity and hydrogen-bond accepting capability without the aromaticity of furan, often improving metabolic stability and solubility profiles in lead optimization.

As a hydrochloride salt, the compound offers enhanced stability and crystallinity compared to its free base counterpart, which is typically a volatile, hygroscopic oil.

Chemical Profile[1][2][3][4]

| Property | Detail |

| IUPAC Name | 2-(Oxolan-2-yl)ethan-1-amine hydrochloride |

| Common Synonyms | 2-(Tetrahydrofuran-2-yl)ethylamine HCl; Tetrahydro-2-furanethanamine HCl |

| CAS Number (Free Base) | 98277-97-5 |

| CAS Number (HCl Salt) | Varies by stereochemistry (e.g., (S)-isomer: 1384436-20-7) |

| Molecular Formula | C₆H₁₃NO[1][2][3][4] · HCl |

| Molecular Weight | 151.63 g/mol (Salt); 115.17 g/mol (Free Base) |

| Structure | Tetrahydrofuran ring with a 2-aminoethyl side chain at position 2 |

Structural Visualization

Figure 1: Connectivity diagram showing the oxolane ring and the ethylamine side chain.[5][1][6][7]

Hazard Identification & Safety Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) as an irritant. While the hydrochloride salt mitigates the volatility associated with the free amine, it retains significant irritation potential upon contact with mucosal membranes.

GHS Classification

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

Label Elements[6][14]

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)

Hazard & Precautionary Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation.[4][8][9] |

| H319 | Causes serious eye irritation.[4][8][9] |

| H335 | May cause respiratory irritation.[8][9] |

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][8][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing.[9] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

Physical & Chemical Properties[2][6][7][12][13][15][16]

Understanding the physical state is crucial for accurate dosing and handling. The HCl salt is hygroscopic, meaning it will absorb atmospheric moisture, potentially altering its effective molecular weight during weighing.

| Property | Value/Description |

| Physical State | Solid (Crystalline powder or amorphous solid) |

| Color | White to off-white |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, Ether |

| Melting Point | 108–112 °C (Typical range for similar HCl salts; verify specific batch CoA) |

| Hygroscopicity | High (Store under desiccant) |

| pH | Acidic in aqueous solution (due to HCl) |

Handling, Storage, & Stability[2][12][16]

Storage Protocols

-

Temperature: Refrigerate (2–8 °C). Long-term storage at -20 °C is recommended to prevent degradation.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The amine functionality, even as a salt, can be sensitive to oxidation over extended periods.

-

Container: Tightly sealed glass vials with PTFE-lined caps.

Stability Logic

The hydrochloride salt prevents the formation of carbamates (reaction with atmospheric CO₂) which is common with free primary amines. However, the ether linkage in the tetrahydrofuran ring can be susceptible to peroxidation if exposed to air and light for prolonged periods, although this is less of a concern than in the free ether solvent (THF).

Synthetic Utility & Applications

Researchers utilize 2-(Oxolan-2-yl)ethan-1-amine hydrochloride primarily as a nucleophile in the synthesis of complex pharmaceutical agents.

Key Reaction Pathways

-

Amide Coupling: Reaction with carboxylic acids (using EDC/NHS or HATU) to form amide bonds, introducing the tetrahydrofuran motif as a lipophilic spacer.

-

Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.

-

SNAr Reactions: Nucleophilic aromatic substitution on halogenated heterocycles.

Experimental Protocol: Reductive Amination

Rationale: This protocol demonstrates the installation of the oxolanyl-ethyl group onto an aldehyde core, a common workflow in fragment-based drug design.

Materials:

-

Aldehyde substrate (1.0 equiv)

-

2-(Oxolan-2-yl)ethan-1-amine HCl (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (Et₃N) (1.2 equiv, to neutralize the HCl salt)

Methodology:

-

Free Basing (In Situ): In a flame-dried flask under Argon, suspend the amine HCl salt in anhydrous DCM. Add Et₃N dropwise and stir for 10 minutes to release the free amine.

-

Imine Formation: Add the aldehyde substrate to the mixture. Stir at room temperature for 30–60 minutes. (Optional: Add activated molecular sieves to sequester water).

-

Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride portion-wise. Allow the reaction to warm to room temperature and stir for 4–16 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).

Reaction Workflow Visualization

Figure 2: Step-by-step workflow for utilizing the amine salt in reductive amination.

Emergency Protocols

In the event of exposure, immediate action is required to minimize tissue damage.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing.[9] Wash skin with mild soap and water. If irritation persists, consult a physician.

-

Inhalation: Remove victim to fresh air.[4][9] If breathing is difficult, trained personnel should administer oxygen.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Call a POISON CENTER.

Firefighting Measures:

-

Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10214873, 2-(Tetrahydrofuran-2-yl)ethanamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-(tetrahydrofuran-2-yl)ethylamine.[3] Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Tetrahydrofurans and Amine Derivatives. Retrieved from [Link]

Sources

- 1. 2-(Furan-2-yl)ethanamine | CAS#:1121-46-6 | Chemsrc [chemsrc.com]

- 2. 2-Furanol, tetrahydro-2-methyl- (CAS 7326-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.fr [fishersci.fr]

- 5. prepchem.com [prepchem.com]

- 6. chemscene.com [chemscene.com]

- 7. d-nb.info [d-nb.info]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-FURAN-2-YL-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride for Researchers and Drug Development Professionals

2-(Oxolan-2-yl)ethan-1-amine, also known as 2-(tetrahydrofuran-2-yl)ethanamine, is a heterocyclic organic compound featuring a saturated five-membered ether ring (tetrahydrofuran or oxolane) connected to an ethylamine side chain.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a more convenient and frequently utilized reagent in various chemical applications.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety protocols, tailored for professionals in research and pharmaceutical development. Its structural motifs are of significant interest in medicinal chemistry, where the tetrahydrofuran ring serves as a key component in many biologically active molecules and the primary amine offers a reactive handle for further chemical modifications.

Physicochemical and Structural Properties

The fundamental characteristics of 2-(Oxolan-2-yl)ethan-1-amine are crucial for its application in synthesis and drug design. The hydrochloride salt form is typically a crystalline solid that is more soluble in water and polar protic solvents compared to its free base form.[2]

| Property | Value | Source |

| IUPAC Name | 2-(oxolan-2-yl)ethan-1-amine | PubChem[1] |

| CAS Number | 98277-97-5 | PubChem[1] |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| Canonical SMILES | C1CC(OC1)CCN | PubChem[1] |

| InChIKey | ZCOIVJPCZLPQPT-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-(Oxolan-2-yl)ethan-1-amine and its subsequent conversion to the hydrochloride salt involves multi-step processes that leverage fundamental organic reactions. While specific patented methods may vary, a general and logical synthetic pathway can be constructed based on established chemical principles.

A common conceptual approach involves the reduction of a nitrile or a similar nitrogen-containing functional group precursor. This ensures the selective formation of the primary amine. The formation of the hydrochloride salt is a straightforward acid-base reaction.

Sources

Foreword: The Imperative of Rigorous Physicochemical Characterization in Drug Development

An In-Depth Technical Guide to the Physical Characteristics of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is paved with meticulous scientific investigation. A foundational pillar of this process is the comprehensive characterization of the molecule's physical and chemical properties. These are not mere data points; they are the fundamental descriptors that govern a compound's behavior, influencing everything from its synthesis and purification to its formulation, stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth exploration of the essential physical characteristics of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydrofuran-2-yl)ethanamine hydrochloride). This compound, featuring a primary amine and a tetrahydrofuran (THF) moiety, represents a class of scaffolds of significant interest in medicinal chemistry. As the hydrochloride salt, its properties are tailored for improved handling and aqueous solubility, critical attributes for preclinical evaluation.

For the researchers, chemists, and formulation scientists who will work with this molecule, understanding its intrinsic properties is paramount. This document is structured not as a rigid template, but as a logical workflow for characterization, explaining the causality behind each analytical choice. We will delve into the "what," the "how," and, most importantly, the "why" of characterizing this promising NCE.

Chemical Identity and Structure

The first step in any characterization workflow is to unequivocally confirm the identity and structure of the molecule.

Molecular Structure:

Caption: Chemical structure of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride.

The structure consists of an ethylamine chain attached to the 2-position of an oxolane (tetrahydrofuran) ring. As a hydrochloride salt, the primary amine is protonated to form an ammonium cation, with a chloride counter-ion. This ionic nature is the primary determinant of many of its physical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-(oxolan-2-yl)ethan-1-amine;hydrochloride | [1] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| CAS Number (Free Base) | 98277-97-5 | [1] |

Physicochemical Properties: The Foundation of Developability

The developability of an active pharmaceutical ingredient (API) is critically dependent on its fundamental physicochemical properties. The hydrochloride salt form is intentionally chosen to enhance properties like solubility and stability compared to the free base.

| Property | Expected Characteristic | Significance in Drug Development |

| Appearance | White to off-white crystalline solid | Provides a baseline for identification, purity assessment, and detection of degradation. |

| Melting Point | Expected to be a sharp, defined range >100 °C | A key indicator of purity. A broad melting range can suggest the presence of impurities or multiple crystalline forms (polymorphs). |

| Solubility | High solubility in water and polar protic solvents (e.g., ethanol); low solubility in nonpolar solvents. | Crucial for formulation development (especially for parenteral and oral dosage forms) and essential for achieving desired concentrations in biological assays.[3] |

| pKa | Estimated range: 9.5 - 10.5 | Governs the ionization state at different physiological pH values, which directly impacts absorption, distribution, metabolism, and excretion (ADME) properties. |

| Hygroscopicity | Potentially hygroscopic | The tendency to absorb moisture from the air affects handling, storage, and formulation stability.[4] It can lead to physical changes (deliquescence) and chemical degradation. |

The Spectroscopic Fingerprint: Confirming Structure and Purity

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. For a novel compound, a combination of NMR, IR, and Mass Spectrometry is essential for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, specific features are expected.

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):

-

δ ~3.9-4.1 ppm (m, 1H): The proton on the carbon bearing the oxygen in the THF ring (C2-H of oxolane).

-

δ ~3.7-3.8 ppm (m, 2H): The two protons on the carbon adjacent to the ring oxygen (C5-H₂ of oxolane).

-

δ ~3.1-3.3 ppm (t, 2H): The methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺). Their downfield shift is due to the strong deshielding effect of the cationic nitrogen.

-

δ ~1.6-2.0 ppm (m, 6H): The remaining methylene protons of the THF ring and the ethyl chain, which would likely appear as a complex multiplet.

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz):

-

Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

-

δ ~75-80 ppm: C-H carbon of the THF ring attached to the ethyl chain.

-

δ ~65-70 ppm: C-H₂ carbon of the THF ring adjacent to oxygen.

-

δ ~35-45 ppm: C-H₂ carbons of the ethyl chain and the remaining two carbons of the THF ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the hydrochloride salt is distinct from that of the free base, primarily due to the presence of the ammonium group (NH₃⁺).

Expected Key IR Absorption Bands (cm⁻¹):

-

3200-2800 (broad, strong): This is the most characteristic peak of a primary amine salt, corresponding to the N⁺-H stretching vibrations.[5] This broadness is due to extensive hydrogen bonding.

-

2950-2850 (medium): Aliphatic C-H stretching vibrations from the methylene groups.

-

~1600 (medium): N⁺-H bending (asymmetric) vibration.

-

~1500 (medium): N⁺-H bending (symmetric) vibration.

-

~1100 (strong): C-O-C stretching vibration, characteristic of the ether linkage in the tetrahydrofuran ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure. Using a technique like Electrospray Ionization (ESI), the molecule will be detected as its free base after loss of HCl.

Expected ESI-MS Data:

-

[M+H]⁺ Ion: The primary observed ion will be the protonated free base at m/z 116.1, corresponding to the molecular formula [C₆H₁₃NO + H]⁺.

-

Key Fragmentation: Fragmentation would likely involve the loss of the amine group or the opening of the THF ring, providing further structural confirmation.

Caption: Workflow for unambiguous structural elucidation.

Standardized Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized methodologies must be employed. The following protocols are based on established standards, such as those found in the United States Pharmacopeia (USP).

Protocol: Melting Point Determination

Causality: The melting point is a sensitive probe of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol follows the principles outlined in USP General Chapter <741>.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent or moisture, which can depress the melting point. Gently crush a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

-

Reporting: Report the melting range as T₁ - T₂. For a pure compound, this range should be narrow (e.g., < 2 °C).

Protocol: Aqueous Solubility Determination

Causality: Quantifying aqueous solubility is critical for predicting oral absorption and for developing liquid formulations. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Methodology:

-

System Preparation: Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer, e.g., PBS pH 7.4).

-

Sample Addition: Add an excess amount of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and in the specified medium.

Conclusion: From Data to Knowledge

The physical characteristics of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride detailed in this guide form the essential knowledge base for its advancement as a potential drug candidate. The ionic nature imparted by the hydrochloride salt provides favorable solubility, while the spectroscopic fingerprint offers an irrefutable identity card for quality control. The provided protocols serve as a validated roadmap for researchers to generate their own reliable data. By understanding and applying these principles of physicochemical characterization, drug development professionals can make informed decisions, mitigate risks, and accelerate the progression of new therapeutic agents from the laboratory to the clinic.

References

-

PubChem Compound Summary for CID 4854736, 2-(Oxolan-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

Solubility of Things, Ethylamine hydrochloride. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

- United States Pharmacopeia.

-

RSC New Journal of Chemistry, Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts. Royal Society of Chemistry. [Link]

-

Wikipedia, Tetrahydrofuran. Wikimedia Foundation. [Link]

Sources

- 1. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

Stability and storage of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride

An In-depth Technical Guide: Stability and Storage of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Oxolan-2-yl)ethan-1-amine hydrochloride, a key amine building block, presents unique stability and handling challenges inherent to its structure as a hydrochloride salt of a primary amine with a tetrahydrofuran moiety. This guide provides a comprehensive technical overview of the critical factors governing its stability, potential degradation pathways, and scientifically grounded protocols for its storage and handling. By synthesizing principles of solid-state chemistry, reaction kinetics, and analytical science, this document serves as an essential resource for ensuring the integrity and reliability of this compound in research and development settings. We delve into the causality behind recommended practices, offering detailed experimental workflows for stability assessment that are designed to be self-validating.

Introduction

Chemical Identity and Significance

2-(Oxolan-2-yl)ethan-1-amine, also known as 2-(tetrahydrofuran-2-yl)ethylamine, is a valuable primary amine intermediate. Its structure combines a flexible ethylamine chain with a polar tetrahydrofuran (oxolane) ring system. This combination makes it a versatile synthon in the development of more complex molecules, particularly in medicinal chemistry and materials science. The free base has a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol [1].

The Rationale for Salt Formation

In laboratory and pharmaceutical applications, the free amine is commonly converted to its hydrochloride salt. This strategic chemical modification is performed for several critical reasons:

-

Enhanced Stability: The salt form is generally more chemically stable and less susceptible to oxidative and other degradation pathways compared to the volatile and more reactive free base[2].

-

Improved Handling: Free amines can be oily, volatile liquids with strong odors. The hydrochloride salt is typically a crystalline solid, which is easier to weigh, handle, and formulate.

-

Increased Solubility: The formation of a hydrochloride salt significantly increases the aqueous solubility of the amine, a crucial property for many biological and chemical applications[3].

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the bedrock of any stability program.

Table 1: Physicochemical Properties of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

| Property | Value | Source / Comment |

| IUPAC Name | 2-(oxolan-2-yl)ethan-1-amine;hydrochloride | --- |

| Molecular Formula | C₆H₁₄ClNO | Derived from the free base[1] and HCl. |

| Molecular Weight | ~151.63 g/mol | Calculated from the molecular formula. |

| Appearance | Typically a white to off-white crystalline solid. | Based on common properties of amine hydrochlorides. |

| Solubility | High solubility in polar solvents is inferred. | Salt formation enhances polarity and solubility[3]. |

Critical Stability Factors and Degradation Pathways

The stability of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride is not absolute. It is influenced by a range of environmental and chemical factors that can initiate distinct degradation pathways.

Influence of Environmental Factors

-

Hygroscopicity and Moisture: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere[4]. This is a primary catalyst for degradation. Absorbed water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility within the crystal lattice, thereby accelerating degradation[5]. Furthermore, it provides a medium for salt disproportionation[6].

-

Thermal Stress: While generally stable at ambient temperatures, elevated temperatures can provide the activation energy needed to initiate degradation. Decomposition at high temperatures (>150 °C for a similar compound) can release corrosive vapors, including hydrogen chloride gas and nitrogen oxides[2][7][8].

-

Photostability: Exposure to UV radiation or high-intensity light should be avoided, as this energy can promote oxidative degradation pathways[7].

Potential Degradation Mechanisms

The molecular structure presents two primary sites for chemical instability: the amine hydrochloride group and the tetrahydrofuran ring.

-

Salt Disproportionation: This is a common instability mechanism for pharmaceutical salts in the solid state[6]. It is a reversible process where the salt converts back into its constituent free base and acid. For this compound, moisture can facilitate the transfer of a proton from the ammonium ion to the chloride ion, liberating the volatile free amine and hydrogen chloride. The volatility of HCl can drive this process forward, especially in an open system[9].

-

Oxidative Degradation: The lone pair of electrons on the nitrogen atom of the free amine (formed via disproportionation) is susceptible to oxidation. Similarly, the ether linkage in the tetrahydrofuran ring can undergo oxidative cleavage[10][11]. This process can be accelerated by the presence of metal ion impurities and light.

-

Incompatibilities: Strong bases will readily deprotonate the ammonium salt, liberating the free amine. Contact with strong oxidizing agents must be strictly avoided as this can lead to rapid and potentially hazardous decomposition[2].

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the primary routes through which 2-(Oxolan-2-yl)ethan-1-amine hydrochloride can degrade.

Caption: Key degradation pathways for 2-(Oxolan-2-yl)ethan-1-amine HCl.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is paramount to preserving the chemical and physical integrity of the compound.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces molecular mobility and slows the rate of all potential degradation reactions. Some suppliers recommend this range for similar compounds[12]. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hygroscopicity. |

| Moisture | Store in a desiccator or dry box. | Prevents water absorption, which is a key initiator of salt disproportionation and other hydrolytic pathways[13]. |

| Light | Protect from light. | Store in an amber vial or in a dark location to prevent photolytic degradation[7]. |

| Container | Tightly sealed, non-reactive container. | A well-sealed container prevents exposure to the atmosphere. Glass is preferred over plastic where possible to avoid potential leaching or reaction[7][13]. |

In-Use Stability and Solution Handling

-

Aqueous Solutions: While the hydrochloride salt enhances water solubility, aqueous solutions are less stable than the solid form. The presence of water can facilitate hydrolysis or other reactions over time. Solutions should be prepared fresh for use whenever possible. If storage is necessary, they should be filter-sterilized, stored at 2-8°C, and used within a short, validated timeframe.

-

pH Considerations: The pH of the solution is critical. In basic conditions (high pH), the compound will convert to its free base form, which is less soluble and more prone to degradation.

Experimental Protocols for Stability Assessment

To ensure trustworthiness, stability assessment must be conducted using self-validating, systematic protocols.

Protocol: Hygroscopicity Profile Assessment

This experiment quantifies the material's tendency to absorb water, which is a critical stability parameter.

-

Instrumentation: Dynamic Vapor Sorption (DVS) apparatus or a climate-controlled microbalance.

-

Sample Preparation: Place 5-10 mg of the compound onto the DVS sample pan.

-

Pre-treatment: Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline mass.

-

Sorption/Desorption Cycle:

-

Increase the RH in steps of 10% from 0% to 90% RH.

-

At each step, allow the sample weight to equilibrate ( dm/dt ≤ 0.002% min⁻¹).

-

Decrease the RH in the same steps back to 0% to assess hysteresis.

-

-

Data Analysis: Plot the percentage change in mass versus RH. The resulting isotherm characterizes the hygroscopic nature of the material[5]. A significant uptake of water (e.g., >2% w/w at 75% RH) indicates high hygroscopicity requiring stringent moisture control.

Protocol: Solid-State Stability Study (Forced Degradation)

This workflow systematically evaluates the compound's stability under accelerated environmental conditions.

Sources

- 1. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride | 92321-73-8 | Benchchem [benchchem.com]

- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-(cyclohexyloxy)ethan-1-amine hydrochloride 97% | CAS: 1193387-70-0 | AChemBlock [achemblock.com]

- 13. fishersci.fr [fishersci.fr]

Methodological & Application

Application Notes and Protocols for Amide Coupling with 2-(Oxolan-2-yl)ethan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of the amide coupling reaction utilizing 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, a valuable primary amine building block in medicinal chemistry and organic synthesis. We will delve into the mechanistic underpinnings of modern amide bond formation, offer field-proven insights into optimizing reaction conditions, and present robust, step-by-step protocols for successful coupling. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently incorporate the 2-(oxolan-2-yl)ethylamino moiety into their target molecules.

Introduction: The Ubiquity and Challenge of the Amide Bond